molecular formula C5H9F3O2 B6227477 4,4,4-trifluoro-1-methoxybutan-2-ol CAS No. 1369123-52-3

4,4,4-trifluoro-1-methoxybutan-2-ol

Cat. No.: B6227477
CAS No.: 1369123-52-3
M. Wt: 158.12 g/mol
InChI Key: ZGJYMALXXDKIQN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-methoxybutan-2-ol is an organic compound with the molecular formula C5H9F3O2 It is characterized by the presence of three fluorine atoms, a methoxy group, and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4,4,4-trifluoro-1-methoxybutan-2-ol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-methoxybutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4,4-trifluoro-1-methoxybutan-2-one, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4,4,4-Trifluoro-1-methoxybutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-1-methoxybutan-2-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances its ability to form stable complexes with biological molecules, making it a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-methoxybutan-2-ol is unique due to the combination of its methoxy and hydroxyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both functional groups are required for specific interactions or reactions.

Properties

CAS No.

1369123-52-3

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

4,4,4-trifluoro-1-methoxybutan-2-ol

InChI

InChI=1S/C5H9F3O2/c1-10-3-4(9)2-5(6,7)8/h4,9H,2-3H2,1H3

InChI Key

ZGJYMALXXDKIQN-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(F)(F)F)O

Purity

95

Origin of Product

United States

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